4-[3-Bromo-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl]morpholine
Description
4-[3-Bromo-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl]morpholine is a complex organic compound that belongs to the class of pyrazolo[1,5-A]pyrimidines
Properties
IUPAC Name |
[3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrF3N4O2/c19-14-15(17(27)25-6-8-28-9-7-25)24-26-13(18(20,21)22)10-12(23-16(14)26)11-4-2-1-3-5-11/h1-5,12-13,23H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWGMXFAQDFDSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN3C(CC(NC3=C2Br)C4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-Bromo-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl]morpholine typically involves a series of chemical reactions, including the Suzuki–Miyaura cross-coupling reaction. This reaction is widely recognized for its ability to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate, under an inert atmosphere .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the bromine atom and the phenyl group allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-[3-Bromo-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl]morpholine has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[3-Bromo-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways . This compound can inhibit the activity of certain enzymes, thereby affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar compounds to 4-[3-Bromo-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl]morpholine include:
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine: This compound shares the pyrazolo[1,5-A]pyrimidine core structure but lacks the phenyl group and morpholine moiety.
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine: Similar to the target compound but without the bromine atom and morpholine group.
7-(Trifluoromethyl)pyrazolo[1,5-A]pyrimidine: This compound lacks both the bromine and phenyl groups, making it less complex and potentially less reactive.
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